N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative with a tetrahydroquinoline and furan moiety. Sulfonamides are a group of compounds which have a sulfur atom bonded to two oxygen atoms and an amine group . Tetrahydroquinolines are a class of organic compounds, which are derivatives of the heterocyclic compound quinoline . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, furan compounds can be synthesized through various methods, including the cyclodehydration of 1,4-diketones, the Feist–Benary synthesis, and the Paal–Knorr synthesis . Tetrahydroquinolines can be synthesized through methods like the Povarov reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The furan ring and the tetrahydroquinoline ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels–Alder reactions . Tetrahydroquinolines can participate in reactions like hydrogenation and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could potentially make the compound polar and capable of forming hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound could involve further studies to determine its potential applications. Given the presence of a sulfonamide group, it could be studied for potential antimicrobial activity. Additionally, the tetrahydroquinoline and furan moieties could make this compound interesting for the development of pharmaceuticals .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-19-10-9-17(14-21(19)29-2)31(26,27)23-16-8-7-15-5-3-11-24(18(15)13-16)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVZGCQNBGBTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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